molecular formula C23H22N2O5S2 B2484170 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 864977-44-6

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No.: B2484170
CAS No.: 864977-44-6
M. Wt: 470.56
InChI Key: CKJRPORGULFTHN-VHXPQNKSSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as methoxy (-OCH3), methylsulfonyl (-SO2CH3), and a benzo[d]thiazol-2(3H)-ylidene group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have aromatic properties, which could affect its reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the methoxy and methylsulfonyl groups might be involved in substitution reactions, while the benzo[d]thiazol-2(3H)-ylidene group could participate in addition or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Photodynamic Therapy Potential

  • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds structurally related to (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide. These compounds exhibited useful properties for photodynamic therapy applications, such as high singlet oxygen quantum yield and good fluorescence, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Structure Synthesis

  • Chowdhury et al. (1998) developed a method using palladium-copper catalysis for synthesizing (Z)-2,3-dihydro-2-(ylidene)-1,4-benzo- and naphthodioxins, closely related to the compound . This method is significant for the regio- and stereoselective synthesis of heterocyclic structures with two heteroatoms (Chowdhury et al., 1998).

Synthesis of Naphthostyryl Derivatives

  • Dyachenko, Kashner, and Samusenko (2014) conducted studies on the substitution reactions of certain thiazole derivatives to synthesize new naphthostyryl derivatives. These derivatives have structural similarities to this compound, indicating potential applications in chemical synthesis and possibly pharmaceutical development (Dyachenko, Kashner, & Samusenko, 2014).

Potential Biological Activity

  • Uma et al. (2017) synthesized derivatives of benzo[d]thiazol, structurally related to the queried compound, and found that those with chlorine substituents exhibited toxicity to bacteria. This suggests potential antimicrobial applications for compounds with a similar structure, including this compound (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body. If it’s a catalyst, it might speed up certain chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing safer and more efficient methods for its synthesis .

Properties

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-29-11-10-25-19-9-8-17(32(3,27)28)14-21(19)31-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)30-2/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRPORGULFTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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